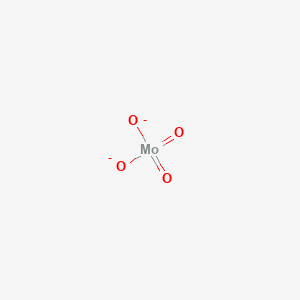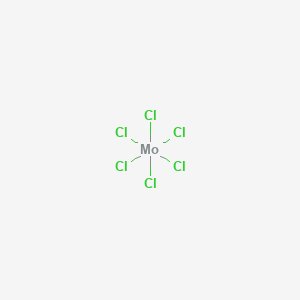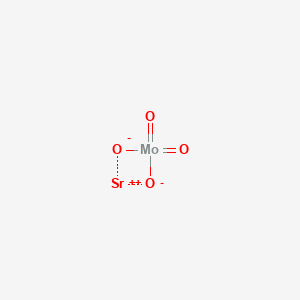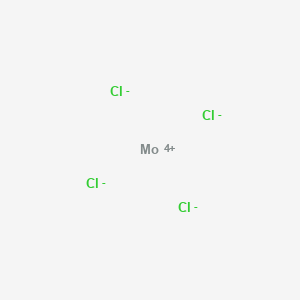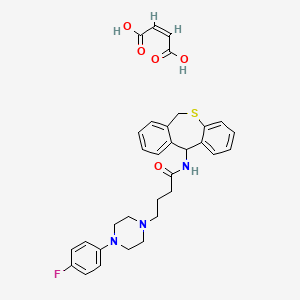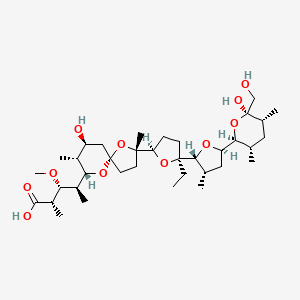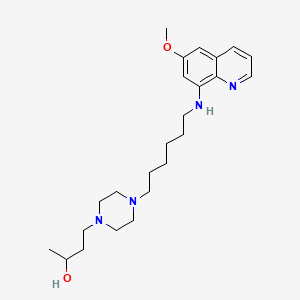
Moxipraquine
描述
准备方法
合成路线和反应条件: 莫西普拉奎的合成涉及在回流苯中,在三乙胺存在下,8-(6-溴己酰胺)-6-甲氧基喹啉与 N-(3-羟基-正丁基)哌嗪反应 . 该反应产生莫西普拉奎作为最终产物。
工业生产方法: 莫西普拉奎的工业生产遵循类似的合成路线,但规模更大,以确保化合物的纯度和一致性。反应条件经过优化,以最大限度地提高产量并减少杂质。
化学反应分析
反应类型: 莫西普拉奎会发生各种化学反应,包括:
氧化: 莫西普拉奎可以在特定条件下氧化,形成不同的氧化产物。
还原: 该化合物可以还原以形成其相应的还原衍生物。
取代: 莫西普拉奎可以发生取代反应,尤其是在氨基和喹啉部分。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。
主要产物: 这些反应形成的主要产物包括莫西普拉奎的氧化衍生物、还原形式和取代类似物。
科学研究应用
莫西普拉奎有几个科学研究应用:
化学: 用作研究 8-氨基喹啉类化合物的反应活性的模型化合物。
生物学: 研究其对克氏锥虫和利什曼原虫的抗感染特性.
医学: 探索其在治疗寄生虫感染中的潜在治疗应用。
工业: 用于开发新型抗感染剂,以及作为质量控制中的参考化合物。
作用机制
莫西普拉奎的作用机制涉及它与寄生虫的细胞机制相互作用。 据信它会干扰寄生虫的 DNA 复制和蛋白质合成,从而抑制寄生虫的生长和复制 . 确切的分子靶标和途径仍在研究中,但据认为它涉及破坏寄生虫内的关键酶促过程。
类似化合物:
伯氨喹: 另一种具有抗疟疾活性的 8-氨基喹啉类化合物。
氯喹: 一种用于治疗疟疾的 4-氨基喹啉类化合物。
哌喹: 一种具有类似喹啉结构的抗疟疾剂。
比较:
独特之处: 莫西普拉奎在针对克氏锥虫和某些利什曼原虫的特定活性方面是独一无二的. 与主要用于治疗疟疾的伯氨喹和氯喹不同,莫西普拉奎的主要应用是治疗恰加斯病和利什曼病。
莫西普拉奎独特的化学结构和特定的抗感染特性使其成为寄生虫学和药物化学领域中的一种宝贵化合物。
相似化合物的比较
Primaquine: Another 8-aminoquinolone with anti-malarial activity.
Chloroquine: A 4-aminoquinoline used to treat malaria.
Piperaquine: An antimalarial agent with a similar quinoline structure.
Comparison:
Uniqueness: Moxipraquine is unique in its specific activity against Trypanosoma cruzi and certain Leishmania species. Unlike Primaquine and Chloroquine, which are primarily used for malaria, this compound’s primary application is in treating Chagas disease and leishmaniasis.
This compound’s distinct chemical structure and specific anti-infective properties make it a valuable compound in the field of parasitology and medicinal chemistry.
属性
IUPAC Name |
4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZUNMRLVAEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865116 | |
| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23790-08-1 | |
| Record name | Moxipraquine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023790081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOXIPRAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP95SEQ1AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


